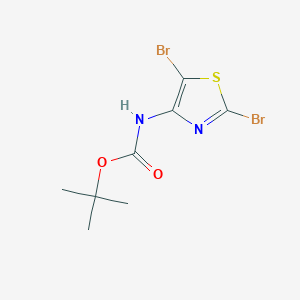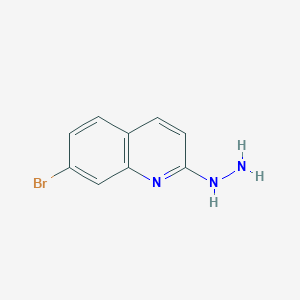
Hexanal, 4-methyl-6-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-(Benzyloxy)-4-methylhexanal is an organic compound characterized by a benzyl ether group attached to a hexanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Benzyloxy)-4-methylhexanal typically involves the protection of alcohols using benzyl groups. One common method is the use of benzyloxypyridinium triflate, which allows for the protection of alcohols under mild and neutral conditions . The reaction involves the formation of a benzyl cation, which reacts with the alcohol to form the protected derivative.
Industrial Production Methods
Industrial production methods for (S)-6-(Benzyloxy)-4-methylhexanal may involve large-scale synthesis techniques, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-(Benzyloxy)-4-methylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 6-(Benzyloxy)-4-methylhexanoic acid.
Reduction: (S)-6-(Benzyloxy)-4-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-6-(Benzyloxy)-4-methylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-6-(Benzyloxy)-4-methylhexanal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The aldehyde group can also participate in chemical reactions that modify the compound’s activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Benzyloxy)propanal: Similar structure with a shorter carbon chain.
(S)-6-(Methoxy)-4-methylhexanal: Similar structure with a methoxy group instead of a benzyloxy group.
(S)-6-(Benzyloxy)-4-methylhexanoic acid: Oxidized form of (S)-6-(Benzyloxy)-4-methylhexanal.
Uniqueness
(S)-6-(Benzyloxy)-4-methylhexanal is unique due to its specific combination of a benzyl ether group and an aldehyde group, which provides distinct reactivity and potential applications compared to similar compounds. The presence of the benzyl ether group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
CAS-Nummer |
87359-89-5 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
4-methyl-6-phenylmethoxyhexanal |
InChI |
InChI=1S/C14H20O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 |
InChI-Schlüssel |
RKZYNDQFWFVEQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=O)CCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


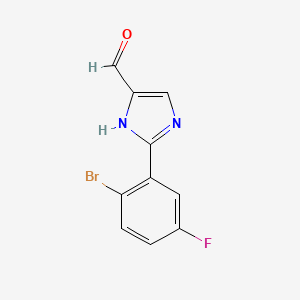
![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
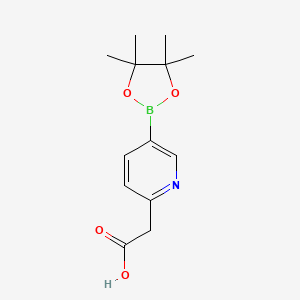
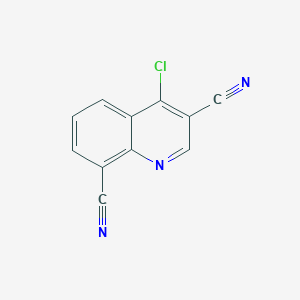
![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)


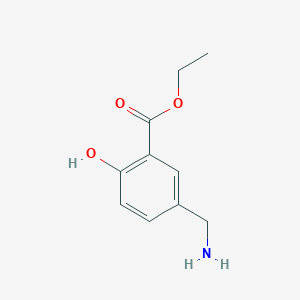
![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)
![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
